molecular formula C12H14FNO4 B13126277 tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate

tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate

Cat. No.: B13126277
M. Wt: 255.24 g/mol
InChI Key: MREVGNWVCKUKBH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H14FNO5 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a nitro group, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-fluoro-2-nitrophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The fluoro and nitro groups can interact with the active sites of enzymes or receptors, while the ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate can be compared with other similar compounds such as:

    tert-Butyl 2-(3-nitrophenyl)acetate: Similar structure but lacks the fluoro group, which may result in different reactivity and biological activity.

    tert-Butyl 2-(3-fluoro-4-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, which can affect its chemical and biological properties.

    tert-Butyl 2-(3-fluoro-2-methoxyphenyl)acetate:

Properties

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

tert-butyl 2-(3-fluoro-2-nitrophenyl)acetate

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3

InChI Key

MREVGNWVCKUKBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]

Origin of Product

United States

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